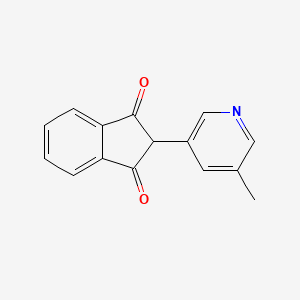
(3-Ethoxy-5-fluorophenyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethoxy-5-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H17FOSi It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with ethoxy and fluorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-5-fluorophenyl)trimethylsilane typically involves the reaction of 3-ethoxy-5-fluorophenylmagnesium bromide with trimethylsilyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethoxy-5-fluorophenyl)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
(3-Ethoxy-5-fluorophenyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It can be used to modify surfaces and create hydrophobic coatings.
Catalysis: It can be used as a ligand or a reagent in catalytic processes.
Wirkmechanismus
The mechanism of action of (3-Ethoxy-5-fluorophenyl)trimethylsilane in chemical reactions involves the activation of the trimethylsilyl group, which can be displaced by nucleophiles. The ethoxy and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyltrimethylsilane: Lacks the ethoxy and fluorine substituents, making it less reactive in certain reactions.
(3-Ethoxyphenyl)trimethylsilane: Similar structure but without the fluorine atom, which can affect its reactivity and applications.
(3-Fluorophenyl)trimethylsilane: Lacks the ethoxy group, which can influence its solubility and reactivity.
Uniqueness
(3-Ethoxy-5-fluorophenyl)trimethylsilane is unique due to the presence of both ethoxy and fluorine substituents on the phenyl ring. These groups can enhance its reactivity and make it suitable for specific applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C11H17FOSi |
|---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
(3-ethoxy-5-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C11H17FOSi/c1-5-13-10-6-9(12)7-11(8-10)14(2,3)4/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
MGEFIEVTZBRCLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)[Si](C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[3-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13683880.png)
![8-Bromo-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13683882.png)
![Naphtho[1,2-b]furan-2,3-dione](/img/structure/B13683890.png)
![5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B13683895.png)





![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)

